molecular formula C47H65N15O9 B066132 (2S)-2-[[(2S)-2-Acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide CAS No. 172617-89-9

(2S)-2-[[(2S)-2-Acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide

Cat. No.: B066132
CAS No.: 172617-89-9
M. Wt: 984.1 g/mol
InChI Key: UHKZNDVUBSEJJO-XAYNKGEHSA-N
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Description

This compound has a molecular formula of C45H63N15O8 and a molecular weight of 942.08 . It is primarily used in scientific research and has shown potential in various biological and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

HP-228 is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, along with deprotection steps using trifluoroacetic acid .

Industrial Production Methods

While specific industrial production methods for HP-228 are not widely documented, the general approach would involve scaling up the solid-phase peptide synthesis process. This would include optimizing reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

HP-228 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

    Coupling Reagents: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole

    Deprotection Reagents: Trifluoroacetic acid

    Solvents: Dimethyl sulfoxide, ethanol, water

Major Products Formed

The major product formed from the synthesis of HP-228 is the heptapeptide itself. During the synthesis, intermediate protected peptides are formed, which are subsequently deprotected to yield the final product .

Scientific Research Applications

Mechanism of Action

HP-228 exerts its effects by inhibiting the induction of nitric oxide synthase. This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting this enzyme, HP-228 can modulate inflammatory responses and immune functions. The molecular targets and pathways involved include the nitric oxide signaling pathway and cytokine regulation .

Comparison with Similar Compounds

Similar Compounds

    HP-228: Ac-Nle-gln-his-D-phe-arg-D-trp-gly-NH2

    GHRP-6: Growth hormone-releasing peptide-6

    MSH-B: Melanocyte-stimulating hormone analog

Uniqueness

HP-228 is unique in its specific inhibition of nitric oxide synthase induction, which distinguishes it from other peptides like GHRP-6 and MSH-B. While GHRP-6 is primarily involved in stimulating growth hormone release, and MSH-B targets melanocortin receptors, HP-228’s primary action is on the nitric oxide pathway .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H65N15O9/c1-3-4-14-33(57-27(2)63)42(67)59-35(17-18-39(48)64)44(69)62-38(22-30-24-52-26-56-30)46(71)60-36(20-28-11-6-5-7-12-28)45(70)58-34(16-10-19-53-47(50)51)43(68)61-37(41(66)55-25-40(49)65)21-29-23-54-32-15-9-8-13-31(29)32/h5-9,11-13,15,23-24,26,33-38,54H,3-4,10,14,16-22,25H2,1-2H3,(H2,48,64)(H2,49,65)(H,52,56)(H,55,66)(H,57,63)(H,58,70)(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H4,50,51,53)/t33-,34-,35-,36+,37+,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKZNDVUBSEJJO-XAYNKGEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H65N15O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

984.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172617-89-9
Record name HP-228
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172617899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HP-228
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VG23J6TWX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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